CEP-7055
Overview
Description
Preparation Methods
CEP-7055 is synthesized as an ester derivative of CEP-5214 to increase its aqueous solubility and facilitate oral delivery . The synthetic route involves the preparation of CEP-5214 followed by esterification with N,N-dimethyl glycine . The reaction conditions typically include the use of organic solvents and catalysts to achieve the desired product . Industrial production methods for this compound are designed to ensure high yield and purity, often involving multiple purification steps .
Chemical Reactions Analysis
CEP-7055 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
CEP-7055 has a wide range of scientific research applications:
Mechanism of Action
CEP-7055 exerts its effects by inhibiting the vascular endothelial growth factor receptor kinase axes in the tumor angiogenic cascade . It targets multiple vascular endothelial growth factor receptors, including VEGF-R2/KDR, VEGF-R1/FLT-1, and VEGF-R3/FLT-4 . This inhibition leads to a reduction in angiogenesis and tumor growth .
Comparison with Similar Compounds
CEP-7055 is unique due to its potent pan-vascular endothelial growth factor receptor kinase inhibitory activity and oral bioavailability . Similar compounds include:
Sunitinib: Another kinase inhibitor with antiangiogenic properties.
Sorafenib: A multi-kinase inhibitor used in cancer treatment.
Pazopanib: A tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors.
These compounds share similar mechanisms of action but differ in their specific targets, efficacy, and side effect profiles .
Biological Activity
CEP-7055 is a novel compound developed as a potent inhibitor of vascular endothelial growth factor receptor (VEGF-R) tyrosine kinases. It is recognized for its antiangiogenic properties and antitumor efficacy, making it a significant candidate in cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical studies, and potential clinical applications.
This compound functions primarily by inhibiting the VEGF-VEGF receptor signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels from existing ones. This process is often exploited by tumors to secure nutrients and oxygen for growth. The compound specifically targets the following VEGF receptors:
- VEGF-R1/FLT-1
- VEGF-R2/KDR
- VEGF-R3/FLT-4
In biochemical assays, this compound demonstrated impressive inhibitory potency with IC50 values of approximately 18 nM for VEGF-R2, 12 nM for VEGF-R1, and 17 nM for VEGF-R3 .
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits VEGF-stimulated autophosphorylation in human umbilical vein endothelial cells (HUVECs) with an IC50 of around 10 nM. Additionally, it has been shown to inhibit capillary tube formation on Matrigel, indicating its potential to disrupt angiogenesis at low nanomolar concentrations .
In Vivo Studies
Tumor Models:
this compound has been tested in various murine models, demonstrating significant antitumor activity across multiple cancer types. Key findings include:
- A375 Melanomas: Significant tumor growth inhibition.
- U251MG and U87MG Glioblastomas: Marked reductions in tumor volume.
- MCF-7 Breast Carcinomas: Effective in reducing tumor size and metastasis .
Table 1: Summary of Antitumor Efficacy in Various Models
Tumor Type | Model Type | Dose (mg/kg) | % Inhibition |
---|---|---|---|
A375 Melanoma | Subcutaneous | 23.8 | 50–90% |
U251MG Glioblastoma | Subcutaneous | 23.8 | 60% |
MCF-7 Breast Carcinoma | Subcutaneous | 11.9–23.8 | 55% |
ASPC-1 Pancreatic Carcinoma | Orthotopic | 23.8 | 70% |
Antiangiogenic Activity
This compound's antiangiogenic effects were assessed using rat aortic ring assays and HUVEC cultures. The compound exhibited dose-dependent inhibition of microvessel growth and capillary tube formation, affirming its role as a potent antiangiogenic agent .
Safety and Tolerability
In preclinical studies involving chronic administration (up to 65 days), this compound was well tolerated with no significant toxicity observed. This safety profile is crucial for its progression into clinical trials .
Clinical Implications
Given its potent biological activity and favorable safety profile, this compound has progressed into Phase I clinical trials for cancer patients. The ongoing research aims to evaluate its efficacy in combination with other therapeutic agents, particularly in solid tumors where angiogenesis plays a pivotal role in disease progression .
Properties
CAS No. |
402857-58-3 |
---|---|
Molecular Formula |
C32H35N3O4 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
3-[14-oxo-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-3-yl]propyl 2-(dimethylamino)acetate |
InChI |
InChI=1S/C32H35N3O4/c1-19(2)39-18-20-10-11-26-23(14-20)29-25-16-33-32(37)30(25)28-22-9-6-5-8-21(22)15-24(28)31(29)35(26)12-7-13-38-27(36)17-34(3)4/h5-6,8-11,14,19H,7,12-13,15-18H2,1-4H3,(H,33,37) |
InChI Key |
UHEBDUAFKQHUBV-UHFFFAOYSA-N |
SMILES |
CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C |
Canonical SMILES |
CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CEP 7055 CEP-7055 CEP7055 N,N-dimethylglycine 3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propyl este |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.